molecular formula C12H16O2 B14696351 Methyl 2-methyl-3-(4-methylphenyl)propanoate

Methyl 2-methyl-3-(4-methylphenyl)propanoate

Cat. No.: B14696351
M. Wt: 192.25 g/mol
InChI Key: JXVCUCUYPLYBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-3-(4-methylphenyl)propanoate is an organic compound with the molecular formula C12H16O2. It is a methyl ester derivative of 2-methyl-3-(4-methylphenyl)propanoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-3-(4-methylphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methyl-3-(4-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize fixed bed reactors and catalysts to optimize yield and efficiency. The use of bio-based reagents is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: 2-methyl-3-(4-methylphenyl)propanoic acid.

    Reduction: 2-methyl-3-(4-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-methyl-3-(4-methylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methylphenyl)propanoate
  • Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate
  • Methyl 3-(4-hydroxyphenyl)propanoate

Uniqueness

Methyl 2-methyl-3-(4-methylphenyl)propanoate is unique due to its specific structural features, such as the presence of a methyl group on both the aromatic ring and the propanoate chain. This structural uniqueness contributes to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 2-methyl-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C12H16O2/c1-9-4-6-11(7-5-9)8-10(2)12(13)14-3/h4-7,10H,8H2,1-3H3

InChI Key

JXVCUCUYPLYBJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.